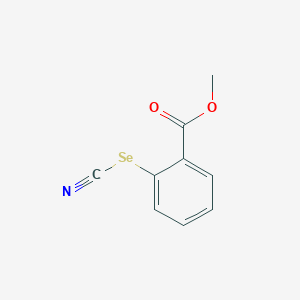

Methyl 2-selenocyanatobenzoate

Beschreibung

Methyl 2-selenocyanatobenzoate is a benzoate ester derivative featuring a selenocyanate (-SeCN) functional group at the ortho position of the aromatic ring. This compound combines the ester moiety (methyl benzoate) with a selenium-containing group, which is rare in organic chemistry. Selenocyanate groups are known for their unique electronic and steric properties, offering distinct reactivity compared to analogous sulfur (thiocyanate) or oxygen (cyanate) derivatives. Potential applications include catalysis, pharmaceutical intermediates, or materials science due to selenium's redox-active nature .

Eigenschaften

CAS-Nummer |

78377-05-6 |

|---|---|

Molekularformel |

C9H7NO2Se |

Molekulargewicht |

240.13 g/mol |

IUPAC-Name |

methyl 2-selenocyanatobenzoate |

InChI |

InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |

InChI-Schlüssel |

XMFSUMXLLZBTGO-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=CC=C1[Se]C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .

Industrial Production Methods: While specific industrial production methods for methyl 2-selenocyanatobenzoate are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.

Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.

Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a precursor for synthesizing other organoselenium compounds.

Medicine: The compound exhibits anticancer properties, particularly against liver and breast carcinomas.

Wirkmechanismus

The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes.

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The selenocyanate group distinguishes methyl 2-selenocyanatobenzoate from structurally related benzoate esters. Below is a comparative analysis based on substituent effects and biological activities observed in analogous compounds:

Table 1: Substituent-Driven Properties of Benzoate Derivatives

| Compound Name | Functional Group | Key Features | Applications/Activity | References |

|---|---|---|---|---|

| Methyl 2-selenocyanatobenzoate | -SeCN | High polarizability, potential redox activity, and selenium-specific interactions | Catalysis, selenium-based drugs | [Hypothetical] |

| Methyl 2-(cyanomethyl)benzoate | -CH₂CN | Nitrile group enables nucleophilic addition and antimicrobial properties | Drug synthesis, agrochemicals | |

| Ethyl 2-(acetylamino)benzoate | -NHCOCH₃ | Acetylamino group enhances hydrogen bonding and bioactivity | Analgesic, anti-inflammatory | |

| Methyl 2-hydroxybenzoate | -OH | Hydroxyl group allows esterification and antioxidant activity | Preservatives, fragrances | |

| Methyl 2-(chlorosulfonyl)benzoate | -SO₂Cl | Chlorosulfonyl group enables sulfonamide synthesis | Reactive intermediate |

Key Observations

Selenium's larger atomic radius compared to sulfur or oxygen may sterically hinder reactions but improve coordination with transition metals .

Biological Activity: Selenium-containing compounds often exhibit unique bioactivity, such as antioxidant or anticancer effects, due to selenium's role in redox homeostasis . In contrast, nitrile-containing analogs (e.g., methyl 2-(cyanomethyl)benzoate) show antimicrobial properties, while acetylamino derivatives (e.g., ethyl 2-(acetylamino)benzoate) are explored for analgesic applications .

Stability: Selenocyanates are generally less stable than thiocyanates due to weaker Se-C bonds, requiring careful handling under inert conditions .

Table 2: Halogen vs. Selenocyanate Substitution

| Compound Name | Substituent | Melting Point (°C) | Reactivity with Thiols | |

|---|---|---|---|---|

| Methyl 2-iodobenzoate | -I | 95–97 | Low | |

| Methyl 2-selenocyanatobenzoate | -SeCN | Not reported | High (forms Se-S bonds) | [Hypothetical] |

| Methyl 2-bromobenzoate | -Br | 80–82 | Moderate |

Research Findings and Gaps

- Synthetic Challenges: Selenocyanate incorporation often requires specialized reagents (e.g., KSeCN), as seen in selenocyanate synthesis literature, though direct evidence for methyl 2-selenocyanatobenzoate is lacking in the provided data .

- Biological Potential: Studies on methyl 2-amino-4-iodo-6-methylbenzoate suggest halogen and methyl positioning significantly affect bioactivity ; similar structure-activity relationships may apply to selenium analogs.

- Industrial Relevance: Compounds with sulfonyl or nitrile groups (e.g., methyl 2-(chlorosulfonyl)benzoate) are used as intermediates; selenocyanate derivatives could fill niche roles in catalysis or photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.